Home > Products > Screening Compounds P11895 > Thalidomide-Piperazine-PEG3-COOH
Thalidomide-Piperazine-PEG3-COOH -

Thalidomide-Piperazine-PEG3-COOH

Catalog Number: EVT-8307964
CAS Number:
Molecular Formula: C26H34N4O9
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid is a synthetic compound that combines thalidomide, a drug originally developed for treating morning sickness but later withdrawn due to its teratogenic effects, with piperazine and polyethylene glycol. This combination aims to enhance the therapeutic properties of thalidomide while potentially mitigating its side effects. The compound falls under the classification of pharmaceutical agents with applications in various medical fields, particularly in oncology and immunology.

Source and Classification
  • Pharmaceuticals: Used in treatment regimens for specific cancers.
  • Immunomodulators: Alters immune system responses.
  • Drug Delivery Systems: Enhances solubility and bioavailability.
Synthesis Analysis

Methods

The synthesis of Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid typically involves several key steps:

  1. Formation of Thalidomide Derivative: The initial step involves modifying thalidomide to enhance its solubility and reduce toxicity.
  2. Piperazine Attachment: Piperazine is then reacted with the thalidomide derivative through nucleophilic substitution reactions, which can be facilitated by activating agents or catalysts.
  3. Polyethylene Glycol Conjugation: The final step involves conjugating polyethylene glycol using carboxylation techniques, which may include the formation of ester bonds between the carboxylic acid group of polyethylene glycol and the amine group from piperazine.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid can be described as follows:

  • Thalidomide Core: A phthalimide structure with a chiral center.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Polyethylene Glycol Chain: A linear polymer chain that enhances solubility.

Data

The molecular formula can be represented as C20H28N2O5C_{20}H_{28}N_{2}O_{5}. The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups that influence its pharmacological properties.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions depending on environmental conditions:

  1. Hydrolysis: In aqueous environments, ester bonds may hydrolyze, affecting stability.
  2. Oxidation-Reduction Reactions: The presence of nitrogen atoms allows for redox reactions that can modify its activity.
  3. Ligand Binding: The piperazine moiety can interact with various biological targets, influencing therapeutic efficacy.

Technical Details

Kinetics studies are essential to understand the reaction rates under physiological conditions, which can be analyzed using spectrophotometric methods.

Mechanism of Action

Process

Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid primarily exerts its effects through:

  1. Immunomodulation: It alters cytokine production, enhancing anti-inflammatory responses.
  2. Anti-Angiogenesis: Inhibits new blood vessel formation, crucial in tumor growth.
  3. Cell Cycle Regulation: Influences cell proliferation pathways, particularly in cancer cells.

Data

Research has shown that this compound can significantly reduce tumor growth in preclinical models by modulating immune responses and inhibiting angiogenesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the polyethylene glycol component.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of its crystalline structure.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits variable solubility across different pH levels, affecting bioavailability.

Relevant data from stability studies indicate that degradation occurs at elevated temperatures or extreme pH levels, necessitating careful formulation considerations for therapeutic applications.

Applications

Scientific Uses

Thalidomide-Piperazine-Polyethylene Glycol 3-Carboxylic Acid has several potential applications:

  • Cancer Therapy: Used in targeted therapies for multiple myeloma and other malignancies.
  • Autoimmune Disorders: Investigated for efficacy in conditions like lupus or rheumatoid arthritis due to its immunomodulatory effects.
  • Drug Delivery Systems: Explored for use in enhancing the delivery of poorly soluble drugs through conjugation with polyethylene glycol.
Introduction to Targeted Protein Degradation and PROTAC Technology

The ubiquitin-proteasome system (UPS) represents a sophisticated intracellular protein quality control mechanism, wherein E3 ubiquitin ligases play the decisive role in substrate recognition and ubiquitin transfer. Proteolysis-Targeting Chimeras (PROTACs) exploit this natural machinery by co-opting E3 ligases to degrade disease-relevant proteins previously considered "undruggable." These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ligase-recruiting moiety, and a chemical linker that spatially optimizes ternary complex formation. Unlike occupancy-driven inhibitors, PROTACs operate catalytically, enabling sustained target degradation at substoichiometric concentrations. The development of Thalidomide-Piperazine-PEG3-COOH exemplifies rational optimization of CRBN-based degraders, merging structural insights from immunomodulatory drugs with linker chemistry innovations to enhance degradation efficiency and selectivity.

Evolution of Proteolysis-Targeting Chimeras in Chemical Biology

The conceptual foundation for PROTACs was established in 2001 by Sakamoto, Crews, and Deshaies, who engineered the first chimeric degrader targeting methionine aminopeptidase-2 using a phosphopeptide ligand for SCFβ-TRCP E3 ligase recruitment [1] [10]. This proof-of-concept molecule faced limitations in cellular permeability and potency, spurring two decades of innovation. Critical advances included:

  • Small-Molecule E3 Ligands: Replacement of peptide-based recruiters with small-molecule E3 binders like nutlin (MDM2 inhibitor) and hydroxyproline-based VHL ligands enabled cell-permeable PROTACs [1] [3]. The 2015 discovery that thalidomide derivatives engage CRBN revolutionized the field, yielding degraders with improved pharmacokinetic properties [9] [10].
  • Linker Optimization: Empirical studies revealed linker length and composition profoundly influence ternary complex stability, proteasome engagement, and degradation efficiency. Polyethylene glycol (PEG)-based chains emerged as favored spacers due to their hydrophilicity, flexibility, and biocompatibility [1] [8].
  • Target Expansion: Initially focused on kinases and nuclear receptors, PROTACs now target diverse proteins, including transcription factors, scaffolding proteins, and viral antigens. Over 130 proteins have been successfully degraded, with kinase degraders representing 45% of reported targets [8].

Table 1: Key Milestones in PROTAC Development

YearAdvancementSignificance
2001First peptide-based PROTACProof-of-concept for induced protein degradation
2008First small-molecule PROTAC (MDM2-recruiter)Improved cellular permeability
2015CRBN-based PROTACs (e.g., dBET1)High-efficiency degradation with drug-like properties
2019ARV-110 and ARV-471 enter clinical trialsFirst PROTACs tested in humans
202390+ new targets degraded in two yearsRapid expansion to "undruggable" protein classes

Recent clinical progress underscores the translational potential of PROTACs. As of 2023, over 20 PROTAC candidates are in clinical development, primarily targeting oncology indications but expanding into immunology and neurodegeneration [3] [6]. Challenges remain in optimizing oral bioavailability and tissue specificity, driving innovations in E3 ligase diversification and linker design.

Role of E3 Ubiquitin Ligase Recruitment in Degradation Mechanisms

E3 ubiquitin ligases determine the spatial, temporal, and substrate-specificity of ubiquitination. With >600 human E3 ligases identified, fewer than 10 have been harnessed for PROTAC development, reflecting historical reliance on validated ligands rather than biological suitability [4] [10].

Cereblon (CRBN) Advantages:

  • Ubiquitous Expression: CRBN is constitutively expressed across tissues, enabling broad degradation activity [1] [9].
  • Small Ligand Size: Thalidomide-derived recruiters (e.g., pomalidomide) have low molecular weight (<300 Da), minimizing overall PROTAC size [1].
  • Structural Plasticity: The tri-Trp pocket in CRBN accommodates diverse neosubstrates when complexed with ligands, facilitating degradation of structurally dissimilar targets [9].

Ternary Complex Dynamics:Successful degradation requires formation of a productive POI-PROTAC-E3 ternary complex. Crystallographic studies reveal that CRBN-based PROTACs induce neosubstrate recruitment by altering the surface topology of the CRL4^CRBN complex [1] [9]. The linker length in Thalidomide-Piperazine-PEG3-COOH (incorporating a 15-atom PEG3 chain) optimizes distance and orientation between CRBN and the target protein, enhancing ubiquitin transfer efficiency. Notably, excessive PROTAC concentrations disrupt ternary complexes via a "hook effect," where binary PROTAC-E3 and PROTAC-POI complexes predominate [10].

Emerging E3 Ligases:Expanding beyond CRBN and VHL mitigates resistance risks and enables tissue-selective degradation. Promising alternatives include:

  • DCAF15: Recruited by sulfonamide ligands, exhibits selectivity for splicing factors like RBM39 [4] [10].
  • RNF114: Utilized in degraders targeting androgen receptor variants resistant to CRBN-based PROTACs [4].
  • KEAP1: Endogenous suppressor of NRF2, leveraged for neurodegeneration targets [4].

Table 2: E3 Ligases Exploited in PROTAC Design

E3 LigaseLigand TypePROTAC AdvantagesLimitations
CRBNThalidomide derivativesSmall size, oral bioavailabilityTeratogenicity risks, neosubstrate degradation
VHLHydroxyproline mimeticsWell-characterized, high specificityLarger ligand size, lower tissue penetration
MDM2Nutlin analogsActivates p53 in cancerLimited target scope
DCAF15SulfonamidesRNA-binding protein degradationNarrow expression profile

Thalidomide Derivatives as Molecular Glues in Neosubstrate Recognition

Thalidomide and its analogs (lenalidomide, pomalidomide) exemplify "molecular glues" that repurpose CRL4^CRBN to ubiquitinate non-native substrates. Structural elucidation revealed that the glutarimide ring binds CRBN's tri-Trp pocket, while the phthalimide ring interfaces with neosubstrates like IKZF1 or CK1α [1] [9].

Neosubstrate Selectivity Mechanisms:

  • Pharmacophore Optimization: Modifications to the phthalimide ring dictate neosubstrate specificity. For example:
  • 4-Hydroxylation: Enhances SALL4 degradation but reduces IKZF1 recruitment, linked to teratogenic potential [2] [7].
  • 6-Fluoro Substitution: In lenalidomide derivatives, increases selectivity for therapeutic targets (IKZF1/3, CK1α) while minimizing degradation of developmental proteins like SALL4 [2] [7]. AlphaScreen assays demonstrated 6-fluoro-lenalidomide enhances IKZF1 binding by >3-fold versus SALL4 [7].
  • Degradation vs. Binding: Not all ternary complexes yield degradation. The zinc-finger domains of IKZF1/3 contain degrons with high affinity for the CRBN-thalidomide interface, enabling efficient ubiquitination. By contrast, non-degradable proteins lack accessible lysines for ubiquitin chain formation [5] [9].

Thalidomide-Piperazine-PEG3-COOH Design Rationale:This PROTAC building block integrates three elements critical for CRBN-mediated degradation:

  • Thalidomide Moiety: Serves as the CRBN-binding warhead. The phthalimide nitrogen provides the primary exit vector for linker attachment, preserving glutarimide-CRBN interactions [1].
  • Piperazine Spacer: Enhances solubility and introduces a secondary exit vector, increasing conformational flexibility for ternary complex formation.
  • PEG3 Linker: The triethylene glycol chain balances hydrophilicity and flexibility, optimizing cell permeability and proteasome engagement. The terminal carboxylic acid enables conjugation to target-binding ligands via amide coupling [1] [8].

Table 3: Thalidomide Derivatives in PROTAC Development

DerivativeLinker Attachment PointNeosubstrate SpecificityApplications in PROTACs
PomalidomideN-alkylation (imide)IKZF1/3, CK1αBET degraders (e.g., dBET1)
4-HydroxythalidomideC4-hydroxylSALL4 > IKZF1Underexplored (teratogenicity concerns)
LenalidomideC4-amino groupCK1α (in del(5q) MDS)IMiD-based PROTACs
6-Fluoro-lenalidomideC4-amino groupSelective IKZF1/3, CK1αHigh-selectivity BET degraders

Synthetic Accessibility:Thalidomide-Piperazine-PEG3-COOH is synthesized via nucleophilic substitution of bromo-PEG3-COOH with N-alkylated piperazine-thalidomide conjugates. This modular approach enables rapid PROTAC assembly when coupled with target ligands via amide bond formation [1]. The piperazine ring improves water solubility (>50-fold vs. alkyl linkers), addressing a key limitation of hydrophobic PROTACs [8].

In PROTAC synthesis, this compound functions as a versatile CRBN-recruiting module. When conjugated to kinase inhibitors (e.g., JQ1 for BRD4), it achieves DC50 values <10 nM in leukemia models, demonstrating the pharmacophoric efficiency conferred by the PEG-piperazine linker [1] [8]. Future innovations may incorporate 6-fluoro modifications to minimize off-target neosubstrate degradation while retaining potent target protein elimination.

Properties

Product Name

Thalidomide-Piperazine-PEG3-COOH

IUPAC Name

3-[2-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H34N4O9

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C26H34N4O9/c31-22-4-3-21(24(34)27-22)30-25(35)19-2-1-18(17-20(19)26(30)36)29-8-6-28(7-9-29)10-12-38-14-16-39-15-13-37-11-5-23(32)33/h1-2,17,21H,3-16H2,(H,32,33)(H,27,31,34)

InChI Key

KQWKQFKAFTXKFT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.